molecular formula C17H10F3N3S B12544612 1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)- CAS No. 821774-47-4

1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-

Cat. No.: B12544612
CAS No.: 821774-47-4
M. Wt: 345.3 g/mol
InChI Key: ZHFMKOQSEQJKIR-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with phenyl, thienyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives typically involves multistep processes. One efficient method is the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction is catalyzed by chiral-at-metal Rh(III) complexes, yielding the desired pyrazolo[3,4-b]pyridine analogues with high enantioselectivity (85–99%) and yields (81–98%) . Another approach involves a mild, catalyst-free multicomponent preparation using simple aldehyde, 3-oxopropanenitrile, and 1H-pyrazol-5-amine as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalable nature of the aforementioned synthetic routes suggests potential for adaptation to industrial-scale synthesis, particularly the asymmetric Friedel–Crafts-type alkylation/cyclization method due to its high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-b]pyridine derivatives undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Typically performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophilic substitution often involves reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may use nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine derivatives often involves interaction with specific molecular targets, such as FGFRs. These compounds can inhibit the activity of FGFRs by binding to their kinase domains, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

CAS No.

821774-47-4

Molecular Formula

C17H10F3N3S

Molecular Weight

345.3 g/mol

IUPAC Name

3-phenyl-4-thiophen-2-yl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H10F3N3S/c18-17(19,20)13-9-11(12-7-4-8-24-12)14-15(22-23-16(14)21-13)10-5-2-1-3-6-10/h1-9H,(H,21,22,23)

InChI Key

ZHFMKOQSEQJKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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